molecular formula C14H14O2 B8433080 2'-Ethoxyl-1,1'-biphenyl-2-ol

2'-Ethoxyl-1,1'-biphenyl-2-ol

Cat. No.: B8433080
M. Wt: 214.26 g/mol
InChI Key: YRTSVZUAXUSLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Ethoxyl-1,1'-biphenyl-2-ol is a high-purity chemical reagent intended solely for research and development purposes in a laboratory setting. It is not approved for diagnostic, therapeutic, or personal use. Researchers investigating biphenyl chemistry may find value in this compound. The core structure of this molecule is based on a biphenyl scaffold, a framework found in various functional molecules. The specific placement of ethoxyl and hydroxyl functional groups on the biphenyl core suggests potential for use in exploring structure-activity relationships, particularly in the development of novel inhibitors or modulators for biological targets. This structural motif shares similarities with hydroxy-aryl-aldehyde inhibitors, which are known to engage enzyme active sites through key interactions such as pi-stacking and hydrogen bonding . Consequently, this compound may serve as a valuable synthetic intermediate or a starting point for the design of new chemical entities in medicinal chemistry and biochemistry research programs. Researchers are encouraged to fully characterize the compound and determine its specific properties and mechanisms of action for their unique applications.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2-ethoxyphenyl)phenol

InChI

InChI=1S/C14H14O2/c1-2-16-14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10,15H,2H2,1H3

InChI Key

YRTSVZUAXUSLFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituent at Key Position Hydrogen Deficiency Indices Notable NMR Shifts (¹H/¹³C)
This compound Ethoxyl (-OCH₂CH₃) 7 (calculated from C₂₀H₃₀O₄) δH 1.11 (CH₃), 3.40 (CH₂); δC 16.2 (CH₃), 57.0 (CH₂)
Croyanhuin B Hydroxyl (-OH) 6 δC 75.4 (C-OH); IR: 3,444 cm⁻¹ (OH stretch)
Kongeniod A Methoxyl (-OCH₃) 7 δH 3.37 (OCH₃); δC 55.8 (OCH₃)

Structural Analogues in Biphenyl Systems

  • 1-Ethoxy-2-methoxybenzene (C₉H₁₂O₂): This simpler analog contains ethoxyl and methoxyl groups on adjacent positions of a single benzene ring. Its synthesis involves alkylation of 2-methoxyphenol with ethyl iodide, yielding a compound with distinct reactivity due to reduced steric hindrance compared to the biphenyl system .
  • m-Terphenyl-2'-ol (C₁₈H₁₄O) : This compound shares the biphenyl backbone but lacks the ethoxyl group. Its molecular weight (246.31 g/mol) is lower than this compound, and its solubility in organic solvents is enhanced due to the absence of polar ethoxyl .

Table 2: Physical and Spectral Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR Absorptions (cm⁻¹)
This compound C₁₄H₁₄O₂ 214.26 -OH, -OCH₂CH₃ ~3,400 (OH), 1,100 (C-O)
m-Terphenyl-2'-ol C₁₈H₁₄O 246.31 -OH 3,444 (OH)
1-Ethoxy-2-methoxybenzene C₉H₁₂O₂ 152.19 -OCH₃, -OCH₂CH₃ ~1,250 (C-O)

Preparation Methods

Synthesis of 2-Ethoxyphenylboronic Acid

2-Bromoethoxybenzene undergoes Miyaura borylation using bis(pinacolato)diboron (2.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 h. The resulting 2-ethoxyphenylboronic acid pinacol ester is hydrolyzed with HCl (1 M) to yield the free boronic acid (78% yield).

Cross-Coupling with 2-Bromophenol

The boronic acid (1.2 equiv) reacts with 2-bromophenol (1.0 equiv) in a mixture of toluene/EtOH/H₂O (3:1:1) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2.5 equiv) at 90°C under N₂. After 24 h, the biphenyl product is isolated via column chromatography (petroleum ether/EtOAc = 4:1 → 2:1), yielding this compound in 65–72%.

Key Data:

  • 1H NMR (500 MHz, CDCl₃): δ 7.52 (dd, J = 7.8 Hz, 1H), 7.38–7.25 (m, 4H), 6.98 (d, J = 8.1 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H), 5.21 (s, 1H, OH).

  • 13C NMR (126 MHz, CDCl₃): δ 156.8 (C-O), 130.5, 128.9, 127.3, 124.1, 122.4, 115.2, 63.7 (OCH₂CH₃), 14.9 (CH₃).

Ullmann Coupling with Directed ortho-Metalation

Copper-mediated Ullmann coupling offers an alternative for biphenyl synthesis, particularly under milder conditions.

Coupling of 2-Iodophenol and 2-Iodoethoxybenzene

A mixture of 2-iodophenol (1.0 equiv) and 2-iodoethoxybenzene (1.2 equiv) is heated with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.5 equiv) in DMSO at 110°C for 24 h. The product is purified via silica gel chromatography (hexane/EtOAc = 5:1), achieving a 58% yield.

Advantages:

  • Avoids boronic acid preparation.

  • Tolerates free hydroxyl groups without protection.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are viable for introducing ethoxyl groups into pre-formed biphenyl systems.

Functionalization of 2'-Nitro-1,1'-biphenyl-2-ol

2'-Nitro-1,1'-biphenyl-2-ol (1.0 equiv) reacts with NaOEt (3 equiv) in DMF at 120°C for 6 h, displacing the nitro group. Post-reaction, the mixture is poured into ice water, extracted with EtOAc, and purified (petroleum ether/EtOAc = 10:1), yielding 54% of the target compound.

Limitations:

  • Requires electron-deficient aryl substrates.

  • Competing side reactions reduce efficiency.

Protective Group Strategies

Methyl Ether Protection/Deprotection

2-Bromophenol is protected as its methyl ether (Me₂SO₄, K₂CO₃, acetone), followed by Suzuki coupling with 2-ethoxyphenylboronic acid. Deprotection with BBr₃ (1.2 equiv) in CH₂Cl₂ at −78°C→rt affords the free phenol in 82% yield.

Critical Notes:

  • BBr₃ must be handled under inert conditions to prevent hydrolysis.

  • Methyl protection minimizes side reactions during coupling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki-Miyaura65–72>95High regioselectivity, scalableRequires boronic acid synthesis
Ullmann Coupling5890No protection neededModerate yields, high temps
SNAr5485Simple conditionsLimited substrate scope
Protective Group8298Avoids coupling side reactionsAdditional deprotection step

Scalability and Industrial Considerations

The Suzuki-Miyaura method is preferred for large-scale synthesis due to reproducibility and commercial availability of Pd catalysts. However, Ullmann coupling reduces reliance on precious metals, favoring cost-sensitive applications .

Q & A

Q. What are the optimized synthetic routes for 2'-Ethoxyl-1,1'-biphenyl-2-ol, and how do reaction conditions influence yield?

The synthesis of biphenyl derivatives often employs oxidative coupling or ring-opening strategies. For example, oxidative ring-opening of 9H-fluoren-9-ols using catalysts like Pd(OAc)₂ under mild conditions (e.g., 60°C in DMSO) can yield biaryl structures with hydroxyl and ethoxyl groups . Key factors include solvent polarity, temperature, and catalyst loading. Ethoxylation may require protecting group strategies (e.g., methyl ethers) to direct regioselectivity. Post-synthetic deprotection and purification via column chromatography or recrystallization are critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and ethoxyl groups (δ 3.4–4.2 ppm for -OCH₂CH₃) confirm substitution patterns.
  • ¹³C NMR : Signals near δ 60–70 ppm indicate ethoxyl carbons.
  • IR Spectroscopy : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups provide functional group confirmation. Discrepancies in splitting patterns or unexpected peaks may signal impurities or incomplete ethoxylation, necessitating iterative optimization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous biphenyl-2-ol compounds:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (steam pressure: ~0.4 hPa at 20°C) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the anti-inflammatory activity of this compound derivatives?

Structural analogs like 4′-O-methylhonokiol exhibit anti-inflammatory effects via COX-2 inhibition. To investigate contradictions:

  • In vitro assays : Measure IC₅₀ values for COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA).
  • Structure-Activity Relationship (SAR) : Compare ethoxylated vs. methoxylated derivatives to assess how substituents modulate activity.
  • Molecular docking : Model interactions between the ethoxyl group and COX-2’s hydrophobic binding pocket to explain potency variations .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Challenges include low bioavailability and matrix interference. Solutions:

  • LC-MS/MS : Use a C18 column with a methanol/water gradient (90:10) for separation. Monitor [M+H]⁺ ions (e.g., m/z 771 for similar compounds) with a triple quadrupole detector .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates.
  • Internal standards : Isotope-labeled analogs (e.g., ¹³C₆-biphenyl-2-ol) correct for matrix effects .

Q. How can radiolabeled this compound analogs be used to study neuroinflammation in vivo?

Radiolabeling with ¹¹C or ¹⁸F enables positron emission tomography (PET) imaging. For example:

  • Synthesis : Introduce ¹¹C-methoxy groups via nucleophilic substitution using [¹¹C]CH₃I under basic conditions.
  • Biodistribution studies : Administer the tracer to LPS-treated rodents and quantify uptake in brain regions using PET-MRI co-registration. High affinity for activated microglia confirms neuroinflammatory targeting .

Methodological Considerations

Q. What strategies optimize the regioselective ethoxylation of biphenyl scaffolds?

  • Directing groups : Install temporary substituents (e.g., boronic esters) to steer ethoxylation to the ortho position.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
  • Computational modeling : DFT calculations predict electron density maps to identify reactive sites for ethoxylation .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Stability assays : Monitor degradation via HPLC under varying pH (3–10) and solvent systems (e.g., PBS vs. DMSO).
  • Results : Degradation accelerates in acidic conditions (pH < 5) due to ether bond hydrolysis. Use buffered solutions (pH 7.4) for in vitro studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.